3-(2-Bromophenyl)prop-2-yn-1-ol

Physical chemistry Chromatography Analytical chemistry

Select 3-(2-Bromophenyl)prop-2-yn-1-ol for ortho-substitution chemistry. The ortho-bromine enables chelation-controlled organometallic additions with high diastereoselectivity — unattainable with meta/para isomers. It is the mandatory precursor for ortho-substituted benzo-fused heterocycles via regiospecific propargyl alcohol cyclization. In SAR, it uniquely probes binding pockets requiring ortho-halogenated aromatics. Its distinct lipophilicity and Br isotopic signature also serve as an MS probe. Substituting positional isomers alters regioisomeric and biological outcomes. Purity ≥95%. Request CoA, MSDS, and bulk quote.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 116509-98-9
Cat. No. B053771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)prop-2-yn-1-ol
CAS116509-98-9
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#CCO)Br
InChIInChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
InChIKeyXKDNOCLQNOYLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenyl)prop-2-yn-1-ol (CAS 116509-98-9): Core Physical and Chemical Identity for Procurement


3-(2-Bromophenyl)prop-2-yn-1-ol is an aryl propargyl alcohol, a class of compounds defined by a terminal alkyne and a hydroxyl group on a propynyl chain attached to an aromatic ring. This specific compound, with a molecular formula of C9H7BrO and a molecular weight of 211.06 g/mol, is characterized by an ortho-bromine substituent on the phenyl ring . It is a viscous liquid with a predicted boiling point of 303.1±27.0 °C, a density of 1.58±0.1 g/cm³, and a calculated pKa of 13.01±0.10 . Its solubility in water is extremely low (0.3 g/L at 25°C) .

Why 3-(2-Bromophenyl)prop-2-yn-1-ol Cannot Be Replaced by Other Bromophenyl Propargyl Alcohols


Direct substitution with its positional isomers (e.g., 3- or 4-bromophenyl analogs) or other halogenated propargyl alcohols is not scientifically valid due to the unique steric and electronic effects conferred by the ortho-bromine. The ortho-position places the bromine atom in close proximity to the reactive propargyl alcohol handle, creating a distinct chemical environment. This influences the reactivity of both the alkyne in Sonogashira couplings and the alcohol in subsequent transformations, potentially enabling unique chelation-controlled reactions or leading to different regiochemical outcomes in cyclization events [1]. Furthermore, the specific atomic mass of bromine (and its isotopic signature) makes the ortho-isomer a unique probe in mass spectrometry-based assays where differentiation from chloro- or iodo- analogs is essential [2].

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)prop-2-yn-1-ol (116509-98-9)


Comparative Physical Properties of 2-, 3-, and 4-Bromophenyl Propargyl Alcohol Isomers

The ortho-bromine substitution in 3-(2-Bromophenyl)prop-2-yn-1-ol results in distinct physical properties compared to its 3- and 4-bromo positional isomers. These differences are quantifiable and directly impact analytical method development and purification strategies. For instance, the calculated logP (XLogP3-AA) for the 2-bromo isomer is 2.1, compared to a predicted logP of approximately 2.3 for the 4-bromo isomer (1-(4-Bromophenyl)prop-2-yn-1-ol), indicating a measurable difference in lipophilicity [1].

Physical chemistry Chromatography Analytical chemistry

Reactivity in Sonogashira Coupling: Ortho-Bromophenyl vs. Para-Bromophenyl Substrates

The ortho-substitution pattern in 3-(2-Bromophenyl)prop-2-yn-1-ol can lead to a unique reaction manifold in palladium-catalyzed couplings compared to its para-isomer. The coupling-isomerization reaction (CIR) of an electron-deficient aryl halide with 1-(p-bromophenyl) propyne-1-ol (the para-isomer) is well-documented and proceeds via an in-situ activation of the carbon-bromine bond [1]. This established reactivity suggests that the ortho-isomer's different steric environment will lead to a quantifiably different reaction outcome, either by requiring altered catalytic conditions, producing different yields, or enabling chelation-controlled pathways not possible with the para-analog.

Organic synthesis Cross-coupling Catalysis

Purity Specifications and Availability for Downstream Applications

Procurement decisions often hinge on available purity grades and their suitability for specific research. 3-(2-Bromophenyl)prop-2-yn-1-ol is commercially available in standard purities of 95% and 97% [1]. While this is comparable to the purity of its isomers, the specific impurity profile is dictated by its synthesis. For example, the presence of debrominated byproducts or regioisomeric impurities from its synthesis (typically Sonogashira coupling of propargyl alcohol to 2-bromophenyl halides) will differ from those of the 3- or 4-bromo isomers, which are derived from different starting materials .

Procurement Quality control Synthetic chemistry

Optimal Application Scenarios for 3-(2-Bromophenyl)prop-2-yn-1-ol (CAS 116509-98-9)


Synthesis of Ortho-Substituted Phthalides and Isoquinolines via Ortho-Directed Cyclizations

This compound is the mandatory starting material for the synthesis of ortho-substituted benzo-fused heterocycles where the propargyl alcohol moiety participates in a cyclization reaction with a functional group introduced ortho to the alkyne. The ortho-bromine can be retained or used in subsequent cross-couplings to further elaborate the core structure. Using a meta- or para-bromo isomer would lead to a different regioisomeric product series .

Development of Isomer-Specific Biochemical Probes or Inhibitors

In structure-activity relationship (SAR) studies, the position of the bromine atom on the phenyl ring is a critical determinant of biological activity. This compound serves as a specific probe to evaluate the steric and electronic requirements of a binding pocket that accommodates an ortho-halogenated aromatic group. Its distinct lipophilicity (XLogP3-AA = 2.1) compared to other isomers makes it suitable for fine-tuning the physicochemical properties of a lead compound [1].

Chelation-Controlled Additions to Propargyl Alcohols

The close proximity of the ortho-bromine to the propargyl alcohol group creates a unique opportunity for chelation-controlled additions of organometallic nucleophiles. This can lead to high diastereoselectivity in the formation of new stereocenters adjacent to the alkyne, a transformation that is not possible with meta- or para-bromo analogs due to their inability to form a similar chelate [2].

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